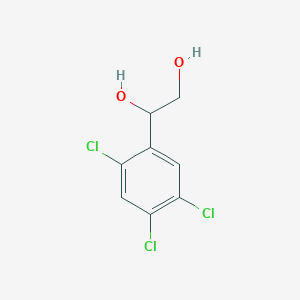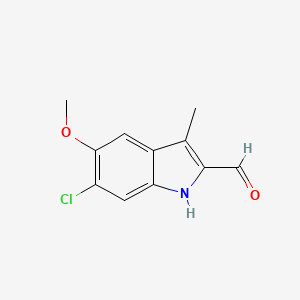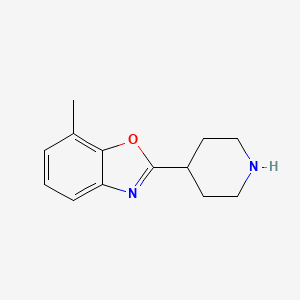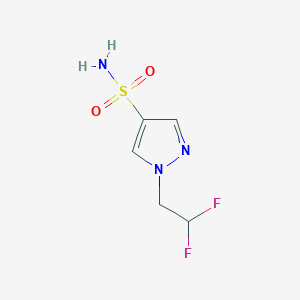![molecular formula C15H22N2O4Si B1430301 methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1707580-41-3](/img/structure/B1430301.png)
methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
“Methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound with the CAS Number: 1707580-41-3 . Its molecular weight is 322.44 and its IUPAC name is methyl 2-hydroxy-1- ( (2- (trimethylsilyl)ethoxy)methyl)-1H-pyrrolo [2,3-b]pyridine-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22N2O4Si/c1-20-15(19)12-7-11-8-13(18)17(14(11)16-9-12)10-21-5-6-22(2,3)4/h7-9,18H,5-6,10H2,1-4H3 . This code provides a detailed description of the compound’s molecular structure, including the number and type of atoms, their connectivity, and any charge or stereochemical information.Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.44 . It’s stored at ambient temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Pyrrolopyridine analogs, including compounds with similar structures to the chemical of interest, have been synthesized for various purposes, including exploring antibacterial activity. For example, a series of pyrrolo[2,3-b]pyridines was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing in vitro antibacterial activity (Toja et al., 1986). This underscores the relevance of such compounds in medicinal chemistry and their potential as antibacterial agents.
The chemical transformations leading to pyrrolopyridine derivatives often involve reactions with various substrates to achieve desired modifications. For instance, the preparation and basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate provided insights into oxidation products and reaction mechanisms (Campaigne & Shutske, 1974). Such studies are crucial for understanding the chemical behavior of pyrrolopyridine derivatives under different conditions, potentially guiding the development of new synthetic routes and applications.
Safety and Hazards
properties
IUPAC Name |
methyl 2-oxo-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4Si/c1-20-15(19)12-7-11-8-13(18)17(14(11)16-9-12)10-21-5-6-22(2,3)4/h7,9H,5-6,8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKABUUXMAWJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N(C(=O)C2)COCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,7-Dihydrobenzo[lmn][3,8]phenanthroline](/img/structure/B1430222.png)

![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)

![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)




![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate](/img/structure/B1430239.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1430241.png)